

# Denfivontinib (G-749) Preclinical Efficacy in AML

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## Compound Focus: Denfivontinib

CAS No.: 1457983-28-6

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**Denfivontinib** is a potent, oral, and ATP-competitive inhibitor that targets both wild-type and various mutant forms of the FLT3 protein, which is a key driver in certain types of AML [1].

The table below summarizes its key **in vitro** (cell-based) efficacy data.

Assay Type	Cell Line / Model	Target / Effect	IC50 Value	Description
Biochemical Inhibition [1]	N/A	FLT3-Wild Type	0.4 nM	Inhibition of the FLT3 enzyme
	N/A	FLT3-D835Y Mutant	0.6 nM	Inhibition of a common resistance mutant
Cellular Inhibition [1]	RS4-11 (FLT3-WT)	p-FLT3 (Phosphorylation)	≤8 nM	Inhibition of FLT3 autophosphorylation
	MV4-11 (FLT3-ITD)	p-FLT3 (Phosphorylation)	≤8 nM	Inhibition of FLT3 autophosphorylation
	Molm-14 (FLT3-ITD)	p-FLT3 (Phosphorylation)	≤8 nM	Inhibition of FLT3 autophosphorylation

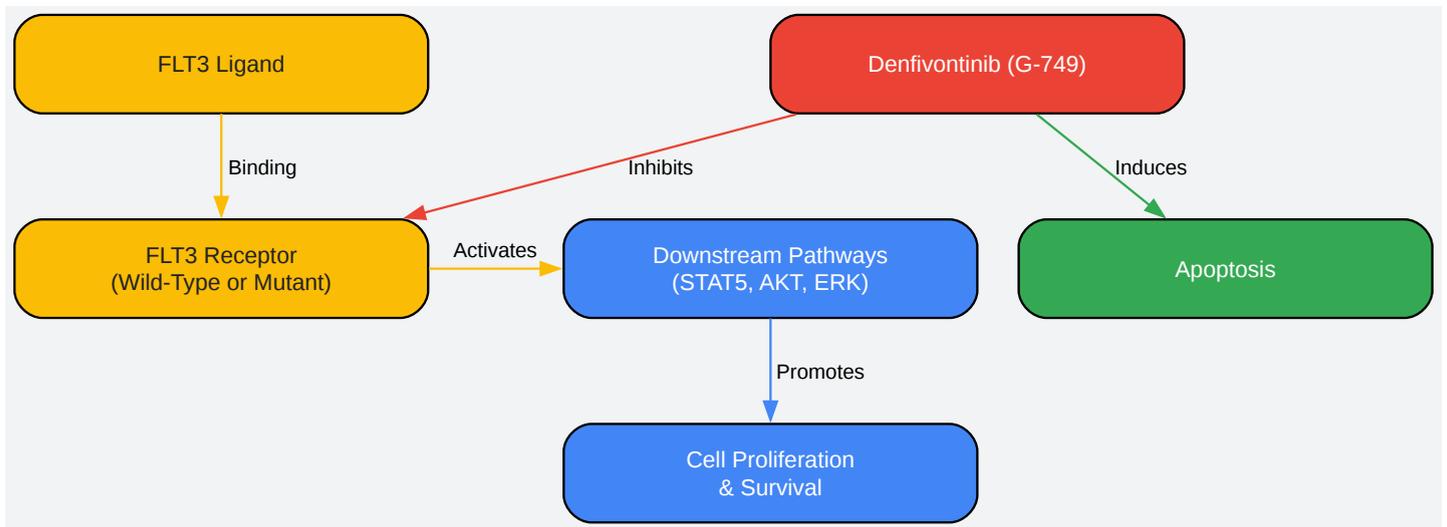
Assay Type	Cell Line / Model	Target / Effect	IC50 Value	Description
Antiproliferative Activity [1]	MV4-11 (FLT3-ITD)	Cell Viability	3.5 nM	Reduction in cell viability after 48 hrs
	Molm-14 (FLT3-ITD)	Cell Proliferation	7.5 nM	Inhibition of cell proliferation after 72 hrs
	BaF3 FLT3-ITD N676D	Cell Viability	21.4 nM	Activity against a resistance mutant
	BaF3 FLT3-ITD F691L	Cell Viability	38.1 nM	Activity against another resistance mutant

The following table summarizes its key **in vivo** (animal model) efficacy data.

Model Type	Model Details	Treatment Regimen	Reported Outcome
Mouse Xenograft [1]	Athymic nu/nu mice with subcutaneous MV4-11 cells (FLT3-ITD mutant)	3, 10, and 30 mg/kg; Oral administration; Daily for 28 days	Effective antitumor activity; Dose-dependent tumor growth suppression

## FLT3 Signaling Pathway and Denfivontinib Mechanism

The diagram below illustrates the targeted FLT3 signaling pathway and the mechanism of action of **Denfivontinib**.



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## Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used in the experiments cited above [1].

- Cellular Antiproliferation Assay
  - **Cell Lines:** Human leukemia MV4-11 and Molm-14 cells (both harbor FLT3-ITD mutation), K562, HEL, RS4-11 cells.
  - **Procedure:** Cells were treated with a concentration gradient of **Denfivontinib** (0.0001 - 10 nM) for 72 hours.
  - **Measurement:** Cell viability was assessed using the Alamar Blue (for MV4-11) or CellTiter-Glo Luminescent (for Molm-14) assays.
  - **Output:** IC50 values were calculated from the dose-response curves of cell viability.
- Western Blot Analysis
  - **Cell Line:** Molm-14 cells.
  - **Procedure:** Cells were treated with **Denfivontinib** at concentrations of 1.6, 8, 40, 200, and 1000 nM for 2 hours.
  - **Measurement:** Protein lysates were analyzed by Western Blot to detect levels of phosphorylated FLT3 (p-FLT3) and its downstream effectors (p-STAT5, p-AKT, p-ERK1/2).

- **Output:** IC50 values for the inhibition of target phosphorylation.
- Apoptosis Analysis
  - **Cell Line:** MV4-11 cells.
  - **Procedure:** Cells were treated with **Denfivontinib** at 25, 50, and 100 nM for 36 hours.
  - **Measurement:** Apoptosis was measured using standard flow cytometry methods (e.g., Annexin V/PI staining).
  - **Output:** Quantification of the percentage of apoptotic cells.
- In Vivo Efficacy Study
  - **Model:** Athymic nu/nu mice with subcutaneously implanted MV4-11 xenograft tumors.
  - **Dosing:** **Denfivontinib** was administered orally at 3, 10, and 30 mg/kg, once daily for 28 days.
  - **Measurement:** Tumor volumes were measured regularly and compared to a control group.
  - **Output:** Tumor growth inhibition curves and assessment of the compound's antitumor efficacy.

## Interpretation and Context for Researchers

- **High Potency:** The sub-nanomolar IC50 values against FLT3-WT and FLT3-D835Y, along with low nM cellular activity, position **Denfivontinib** as a highly potent FLT3 inhibitor in preclinical models [1].
- **Overcoming Resistance:** Its demonstrated activity against the gatekeeper mutation F691L and the activation loop mutation N676D is a significant finding, as these mutations are commonly associated with resistance to other FLT3 inhibitors [1].
- **Data Limitation:** The available data is exclusively from **preclinical studies**. Its efficacy and safety in humans have not been established in clinical trials. In contrast, other FLT3 inhibitors like Midostaurin, Gilteritinib, and Quizartinib are already FDA-approved for AML and supported by extensive clinical data [2].

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## References

1. Denfivontinib (G-749) | FLT3 Inhibitor [medchemexpress.com]

2. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

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